molecular formula C16H22N2O3 B1321330 tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate CAS No. 380358-27-0

tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate

Cat. No.: B1321330
CAS No.: 380358-27-0
M. Wt: 290.36 g/mol
InChI Key: WAHZSIBAJJNUBF-UHFFFAOYSA-N
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Description

Tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have developed general and facile synthesis methods for indoles with oxygen-bearing substituents, like tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate, demonstrating its versatility in organic synthesis (Kondo et al., 1997).
  • A study detailed the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, highlighting its importance as an intermediate in biologically active compounds (Zhao et al., 2017).
  • Directed lithiation of similar carbamate compounds has been researched, leading to high yields of substituted products, which indicates potential for diverse chemical applications (Smith et al., 2013).

Structural and Crystallographic Analysis

  • Crystal structures of certain carbamate derivatives, including tert-butyl carbamates, reveal insights into hydrogen and halogen bonds, which are crucial for understanding molecular interactions (Baillargeon et al., 2017).
  • The study of Boc-AzAla-Ala-OMe, a precursor for foldamer research based on aza/α-dipeptide oligomerization, provides insights into molecular stability and conformation, relevant for understanding similar carbamates (Abbas et al., 2009).

Properties

IUPAC Name

tert-butyl N-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)17-8-7-11-10-18-14-6-5-12(20-4)9-13(11)14/h5-6,9-10,18H,7-8H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHZSIBAJJNUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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